

Spectroscopic Data for 5-Ethyl-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2-methylaniline**

Cat. No.: **B1337622**

[Get Quote](#)

An In-depth Analysis of Predicted ^1H and ^{13}C NMR Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-Ethyl-2-methylaniline**. Due to the limited availability of public experimental spectra for this specific compound, this document leverages high-quality computational predictions to offer valuable insights into its structural characterization. This guide is intended to support researchers and professionals in drug development and organic synthesis by providing a detailed reference for the anticipated NMR spectral features of **5-Ethyl-2-methylaniline**.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR data for **5-Ethyl-2-methylaniline**. These predictions were generated using established computational models and provide a reliable estimation of the chemical shifts and coupling patterns.

Table 1: Predicted ^1H NMR Data for **5-Ethyl-2-methylaniline**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH ₃ (Ethyl)	1.22	Triplet	7.6
-CH ₃ (Methyl on ring)	2.15	Singlet	-
-CH ₂ - (Ethyl)	2.58	Quartet	7.6
-NH ₂	3.58	Broad Singlet	-
Ar-H (Position 6)	6.58	Doublet	7.5
Ar-H (Position 4)	6.75	Doublet of Doublets	7.5, 1.8
Ar-H (Position 3)	6.95	Doublet	1.8

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Table 2: Predicted ¹³C NMR Data for **5-Ethyl-2-methylaniline**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-CH ₃ (Ethyl)	16.0
-CH ₃ (Methyl on ring)	17.2
-CH ₂ - (Ethyl)	29.1
C3	118.5
C6	122.1
C4	127.3
C2	129.8
C5	142.5
C1	143.1

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Experimental Protocols

While specific experimental data for **5-Ethyl-2-methylaniline** is not readily available, a general protocol for acquiring high-quality ^1H and ^{13}C NMR spectra for similar aniline derivatives is provided below.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified **5-Ethyl-2-methylaniline** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. ^1H NMR Spectroscopy - Data Acquisition Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: Typically -2 to 12 ppm.

3. ^{13}C NMR Spectroscopy - Data Acquisition Parameters:

- Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance of the ^{13}C isotope.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Spectral Width: Typically 0 to 200 ppm.

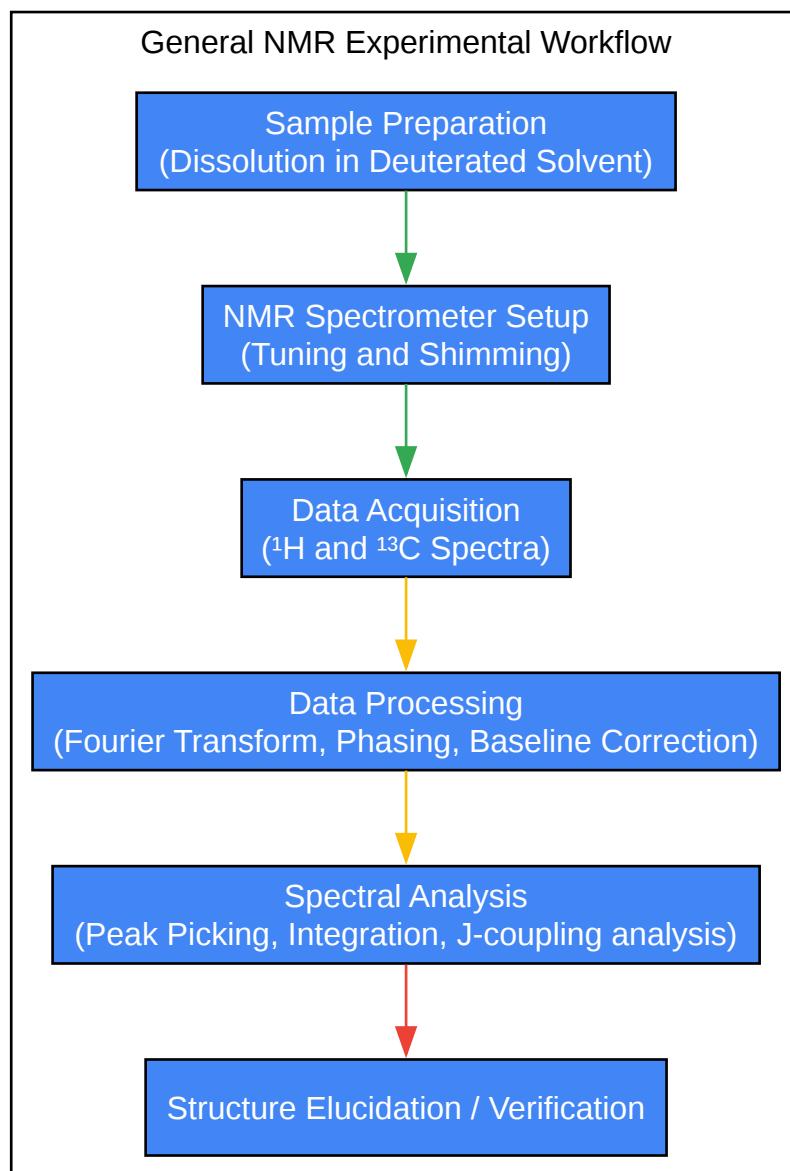
4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.
- Reference the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce the connectivity of the protons.
- Assign the signals in both the ^1H and ^{13}C NMR spectra to the corresponding atoms in the **5-Ethyl-2-methylaniline** molecule.

Visualizations

To aid in the understanding of the molecular structure and the general process of NMR analysis, the following diagrams are provided.

Figure 1: Chemical structure of **5-Ethyl-2-methylaniline**.



[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for NMR data acquisition and analysis.

- To cite this document: BenchChem. [Spectroscopic Data for 5-Ethyl-2-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337622#spectroscopic-data-for-5-ethyl-2-methylaniline-h-nmr-c-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com